![molecular formula C9H12 B1667845 Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
Bicyclo[6.1.0]non-2-yne, cis-
Overview
Description
BCN-E-BCN, also known as biscyclooctyne, is a bifunctional variant of the strained bicyclo[6.1.0]nonyne. This compound is notable for its ability to enable the tagging of intracellular protein sulfenic acids for biorthogonal copper-free click chemistry . BCN-E-BCN is cell permeable and reacts rapidly with cysteine sulfenic acids in cultured cells .
Preparation Methods
BCN-E-BCN is synthesized from commercially available alcohol. The synthesis involves converting the alcohol into an activated carbonate using a chloroformate, which is then reacted with ethylenediamine to yield BCN-E-BCN . This method ensures good yield and cell permeability of the compound.
Chemical Reactions Analysis
BCN-E-BCN undergoes a variety of chemical reactions, primarily involving its cyclooctyne groups. One of the key reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a type of copper-free click chemistry . This reaction is highly specific and efficient, making BCN-E-BCN a valuable tool in bioconjugation and molecular tagging. The major products formed from these reactions are typically azide-tagged conjugates, which can be used for various applications such as fluorescence microscopy .
Scientific Research Applications
BCN-E-BCN has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BCN-E-BCN involves a concerted addition reaction where the C-S bond and the C-H bond are formed in the same step via a cyclic transition state . This reaction is highly selective and ensures rapid addition to the strained cyclooctyne groups. The molecular targets of BCN-E-BCN are primarily protein sulfenic acids, which are formed in response to increases in cellular oxidation .
Comparison with Similar Compounds
BCN-E-BCN is unique among cycloalkynes due to its bifunctional nature and high reactivity in SPAAC reactions. Similar compounds include:
Bicyclo[6.1.0]nonyne (BCN): A commonly used cycloalkyne in SPAAC reactions.
Pm-BCN: A light-element compound with monoclinic symmetry, used in microelectronic devices.
Pnc2 BN: A sp2 hybrid BN polymorph with mechanical and dynamic stability.
BCN-E-BCN stands out due to its cell permeability and rapid reaction with cysteine sulfenic acids, making it a valuable tool in biorthogonal chemistry and molecular tagging .
Properties
IUPAC Name |
bicyclo[6.1.0]non-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXYHVTBXDKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC2C#CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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